molecular formula C18H14ClN3O3S2 B12214004 (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide

(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B12214004
M. Wt: 419.9 g/mol
InChI Key: QBGYVNHFQAWHGG-ZHACJKMWSA-N
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Description

(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a benzylsulfonyl group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the benzylsulfonyl group, and the coupling with the chlorophenyl group. Common reagents used in these reactions include sulfur, hydrazine, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Diethyl malonate
  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide

Uniqueness

What sets (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide apart from similar compounds is its unique combination of functional groups

Properties

Molecular Formula

C18H14ClN3O3S2

Molecular Weight

419.9 g/mol

IUPAC Name

(E)-N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C18H14ClN3O3S2/c19-15-9-5-4-8-14(15)10-11-16(23)20-17-21-22-18(26-17)27(24,25)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,23)/b11-10+

InChI Key

QBGYVNHFQAWHGG-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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